![molecular formula C22H19ClN2O4 B5214241 2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5214241.png)
2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide, commonly known as CPAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPAB is a benzamide derivative that has been synthesized using various methods.
科学的研究の応用
CPAB has been extensively studied in various research fields, including cancer research, neurological disorders, and inflammatory diseases. In cancer research, CPAB has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, CPAB has been studied for its potential neuroprotective effects. Inflammatory diseases, such as rheumatoid arthritis, have also been studied using CPAB as a potential therapeutic agent.
作用機序
The mechanism of action of CPAB is not fully understood. However, it has been suggested that CPAB inhibits the activity of certain enzymes, such as histone deacetylases, which play a role in cancer cell growth and proliferation. CPAB has also been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
CPAB has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, neuroprotective effects, and anti-inflammatory effects. CPAB has also been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt pathway.
実験室実験の利点と制限
CPAB has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis, its potential neuroprotective effects, and its anti-inflammatory effects. However, CPAB also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for CPAB research, including further studies on its mechanism of action, its potential therapeutic applications in cancer, neurological disorders, and inflammatory diseases, and the development of more potent and selective CPAB analogs. Additionally, the use of CPAB in combination with other therapeutic agents may also be explored in future research.
Conclusion:
In conclusion, CPAB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPAB has been synthesized using various methods and has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and inflammatory diseases. CPAB has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis, its potential neuroprotective effects, and its anti-inflammatory effects. However, further research is needed to fully understand its mechanism of action and to develop more potent and selective CPAB analogs.
合成法
CPAB has been synthesized using various methods, including the reaction of 4-chlorophenyl chloroformate, 4-methoxyaniline, and 2-(4-chlorophenoxy)acetic acid in the presence of a base, such as triethylamine. Another method involves the reaction of 4-chlorophenyl chloroformate, 4-methoxyaniline, and 2-(4-chlorophenoxy)acetic acid in the presence of a catalyst, such as N,N-dimethylformamide.
特性
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4/c1-28-17-12-8-16(9-13-17)24-22(27)19-4-2-3-5-20(19)25-21(26)14-29-18-10-6-15(23)7-11-18/h2-13H,14H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJLZQZHDKSYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5214176.png)
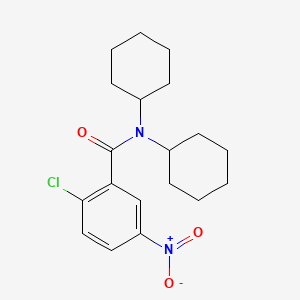
![8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline](/img/structure/B5214182.png)
![11-(4-hydroxy-3-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5214185.png)
![methyl 4-(4-{[(2-hydroxyethyl)(2-thienylmethyl)amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5214189.png)
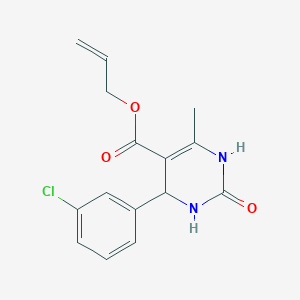
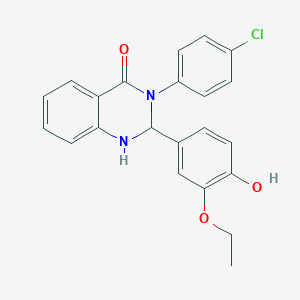
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5214215.png)
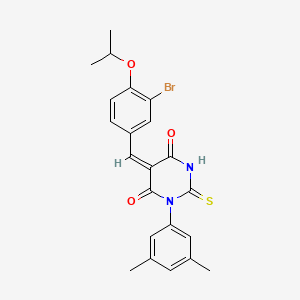

![ethyl [10-(2-thienylcarbonyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B5214234.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5214243.png)
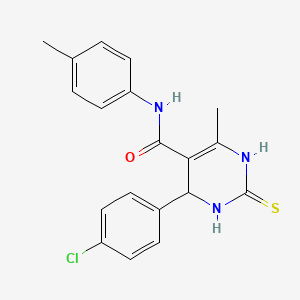
![3-(2,3-dihydroxypropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5214255.png)